1-(2-cyclohexylethyl)-1H-benzimidazole

Description

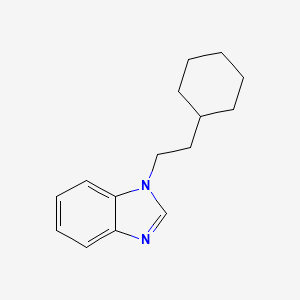

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyclohexylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-2-6-13(7-3-1)10-11-17-12-16-14-8-4-5-9-15(14)17/h4-5,8-9,12-13H,1-3,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDLXHAVILXVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Cyclohexylethyl 1h Benzimidazole

Strategic Development of Novel Synthetic Routes for the Title Compound

The synthesis of 1-(2-cyclohexylethyl)-1H-benzimidazole can be approached through several strategic routes, primarily involving the formation of the benzimidazole (B57391) core followed by N-alkylation, or the construction of the core from an already N-substituted precursor. A primary and direct method is the N-alkylation of the parent benzimidazole heterocycle. This involves the reaction of benzimidazole with a suitable alkylating agent, such as a 2-cyclohexylethyl halide (e.g., 1-bromo-2-cyclohexylethane) or tosylate, typically in the presence of a base to deprotonate the imidazole (B134444) nitrogen. lookchem.comnih.govresearchgate.net

Alternatively, the benzimidazole ring can be constructed from precursors already bearing the cyclohexylethyl moiety. One such approach involves the condensation of N-(2-cyclohexylethyl)-o-phenylenediamine with a one-carbon synthon like formic acid or trimethyl orthoformate. A more versatile route is the Phillips condensation, which involves reacting the N-substituted diamine with an aldehyde, in this case, cyclohexylacetaldehyde, often under oxidative conditions to yield the desired 1,2-disubstituted benzimidazole, which can then be de-substituted at the 2-position if required.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. For the N-alkylation route, the choice of base, solvent, and temperature is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can effectively deprotonate the benzimidazole, facilitating a clean nucleophilic substitution. nih.gov Milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as acetone (B3395972) or acetonitrile (B52724) are also commonly employed, often requiring heating to achieve reasonable reaction rates. nih.gov

For synthesis involving ring formation from N-(2-cyclohexylethyl)-o-phenylenediamine, reaction conditions are tailored to the specific cyclization chemistry. For instance, condensation with aldehydes can be promoted by various acid catalysts. The choice of oxidant, if required, can range from air (oxygen) to milder chemical oxidants to avoid over-oxidation or side reactions. Temperature control is crucial to manage reaction kinetics and minimize the formation of byproducts.

Table 1: Optimized Conditions for N-Alkylation of Benzimidazoles

| Parameter | Reagent/Condition | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Base | NaH | DMF, THF | 0 °C to RT | Strong base, requires anhydrous conditions. |

| K2CO3, Cs2CO3 | Acetone, Acetonitrile | Reflux | Milder conditions, commonly used. | |

| KOH | Acetone, Ethanol | RT to Reflux | Effective and economical choice. | |

| Catalyst | Phase Transfer (e.g., TBAB) | Biphasic (e.g., H2O/Toluene) | 50-80 °C | Useful for improving reaction rates with inorganic bases. |

| Surfactant | SDS | Aqueous NaOH | RT to 60 °C | Green chemistry approach enhancing solubility. lookchem.com |

Exploration of Green Chemistry Principles in Synthetic Protocols

Modern synthetic strategies increasingly emphasize sustainability. The synthesis of this compound can be adapted to incorporate green chemistry principles. Microwave-assisted organic synthesis (MAOS) offers a significant advantage by drastically reducing reaction times and often improving yields for both N-alkylation and condensation reactions. nih.govtsijournals.com Solvent-free "neat" reactions, where benzimidazole and the alkylating agent are heated together, potentially with a solid-supported catalyst, represent an ideal green approach by eliminating solvent waste. nih.gov

Derivatization and Analog Design for Structure-Activity Relationship Studies

To explore the biological potential of this compound, the design and synthesis of a library of analogs are essential for developing structure-activity relationships (SAR). Derivatization can be targeted at two primary locations: the benzimidazole core and the cyclohexylethyl moiety. Modifications to these regions can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influence biological activity. nih.govnih.gov

Regioselective Functionalization of the Benzimidazole Core

The benzimidazole nucleus offers several sites for functionalization. The C2 position is particularly reactive and can be functionalized through various methods. Deprotonation with a strong base followed by reaction with an electrophile is a classic approach. More modern techniques involve transition-metal-catalyzed C-H activation. For instance, rhodium(I) or nickel catalysts can direct the regioselective alkylation or arylation of the C2 position. nih.govmit.edu

The benzene (B151609) portion of the scaffold (positions C4, C5, C6, and C7) can be functionalized using electrophilic aromatic substitution reactions, such as nitration or halogenation, although these may yield mixtures of isomers. A more controlled approach involves directed ortho-metalation, where a directing group can guide lithiation to a specific position, followed by quenching with an electrophile. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a pre-halogenated benzimidazole core are also powerful tools for introducing a wide variety of substituents.

Table 2: Potential Sites for Regioselective Functionalization

| Position | Potential Modification | Synthetic Strategy | Purpose in SAR |

|---|---|---|---|

| C2 | Alkyl, Aryl, Amino | C-H Activation, Lithiation-Alkylation | Explore steric and electronic effects at a key interaction point. |

| N1 | (modified side chain) | See 2.2.2 | Modulate lipophilicity and conformational flexibility. |

| C5/C6 | NO2, NH2, Halogen, OR | Electrophilic Aromatic Substitution | Alter electronic properties and hydrogen bonding potential. |

| C4/C7 | Halogen, Alkyl | Directed Ortho-Metalation | Introduce steric bulk near the N1-substituent. |

Structural Modifications of the Cyclohexylethyl Moiety

The N1-substituent is a critical determinant of biological activity. Modifications to the cyclohexylethyl group can probe the size and nature of the binding pocket it occupies.

Ring Functionalization: The cyclohexane (B81311) ring can be functionalized by introducing substituents such as hydroxyl, keto, or alkyl groups. For example, oxidation could yield cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, introducing polarity and hydrogen bonding capabilities.

Linker Modification: The length and composition of the ethyl linker can be altered. Analogs with methylene, propylene, or butylene chains can be synthesized to determine the optimal distance between the benzimidazole core and the cyclohexyl ring. Heteroatoms (e.g., oxygen, sulfur) could also be incorporated into the linker to create ether or thioether analogs.

Ring Variation: The cyclohexyl ring itself can be replaced with other cyclic systems, such as cyclopentyl, cycloheptyl, or aromatic rings like phenyl, to assess the impact of ring size and aromaticity.

Synthesis of Stereoisomers and Conformationally Restricted Analogues

The flexibility of the cyclohexylethyl group presents an opportunity to study the influence of conformation on activity.

Stereoisomers: Introducing a substituent onto the cyclohexane ring (e.g., a methyl group) creates stereocenters. For a 4-methylcyclohexylethyl substituent, cis and trans diastereomers would exist. For a 2-methylcyclohexylethyl substituent, four stereoisomers would be possible. The stereoselective synthesis and separation of these individual isomers are crucial, as biological activity is often stereospecific. acs.orgnih.govbeilstein-journals.orgnih.gov

Conformationally Restricted Analogues: The cyclohexane ring typically exists in a dynamic equilibrium between chair conformations. nih.govresearchgate.net To understand the bioactive conformation, conformationally restricted analogues can be synthesized. This can be achieved by introducing a double bond to create a cyclohexene (B86901) ring or by creating a bicyclic system, such as a bicyclo[3.1.0]hexane scaffold, which "locks" the ring system into a more rigid geometry. nih.govmdpi.comresearchgate.net These rigid analogues provide valuable insight into the optimal spatial arrangement of the pharmacophore for receptor binding.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "1-(2-cyclohexylethyl)-1H-benzimidazole". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. researchgate.netarabjchem.org

In a typical analysis, ¹H NMR and ¹³C NMR spectra are recorded. The ¹H NMR spectrum would confirm the presence of all protons in the molecule. The aromatic protons on the benzimidazole (B57391) ring would appear in a distinct downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The protons of the cyclohexyl group and the ethyl linker would appear in the upfield aliphatic region (typically δ 1.0-4.5 ppm). The integration of these signals would correspond to the number of protons in each specific environment, confirming the ratio of aromatic to aliphatic protons.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. arabjchem.org Quaternary carbons and carbons of the benzimidazole ring would have characteristic chemical shifts. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish definitive correlations between protons and carbons, confirming the connectivity of the cyclohexylethyl substituent to the nitrogen atom of the benzimidazole ring. ugm.ac.id These experiments allow for the unambiguous assignment of all proton and carbon signals, providing conclusive structural confirmation. semanticscholar.orgipb.pt

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents hypothetical data based on known chemical shifts for similar structural motifs.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Benzimidazole-H2 | ~8.05 (s) | ~144.0 | Imidazole (B134444) proton |

| Benzimidazole-H4/H7 | ~7.70 (m) | ~120.5 | Aromatic protons |

| Benzimidazole-H5/H6 | ~7.30 (m) | ~123.0 | Aromatic protons |

| Benzimidazole-C3a/C7a | - | ~138.0 | Fused ring junction carbons |

| N-CH₂ (ethyl) | ~4.30 (t) | ~45.0 | Methylene attached to Nitrogen |

| CH₂-Cyclohexyl (ethyl) | ~1.90 (q) | ~35.0 | Methylene attached to Cyclohexyl |

| Cyclohexyl-CH | ~1.75 (m) | ~37.0 | Cyclohexyl methine |

| Cyclohexyl-CH₂ | ~1.10-1.70 (m) | ~26.0, ~30.0 | Cyclohexyl methylenes |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular mass of a compound with high accuracy, typically to within a few parts per million (ppm). uci.edunih.gov This allows for the confident determination of the elemental formula of "this compound". Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov

For "this compound" (C₁₅H₂₀N₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. cuni.cz The experimentally measured mass is then compared to the calculated mass. A close match (e.g., < 5 ppm error) provides strong evidence for the proposed elemental formula, complementing the structural data obtained from NMR. nih.govlcms.cz This technique is invaluable for confirming the identity of a newly synthesized compound or for identifying unknowns in complex mixtures. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 229.1705 |

| Observed Mass ([M+H]⁺) | 229.1702 |

| Mass Error | -1.3 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

X-ray Crystallography for Elucidating Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of "this compound" can be grown, this technique can provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov

The analysis would reveal the planarity of the benzimidazole ring system. researchgate.net A key structural feature of interest would be the torsion angles defining the orientation of the cyclohexylethyl substituent relative to the benzimidazole core. This would provide insight into the preferred conformation in the solid state. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (e.g., C-H···N) or π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com These non-covalent interactions are crucial for understanding the supramolecular architecture and physical properties of the compound in its solid form.

Chromatographic Methodologies (HPLC, GC-MS) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for assessing the purity of research samples and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of benzimidazole derivatives. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating components in a mixture, making it ideal for purity assessment. nih.gov For "this compound," a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. Separation would occur on a hydrophobic stationary phase (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The purity of the sample is determined by the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the benzimidazole ring strongly absorbs. A validated HPLC method can achieve high precision and accuracy for quantitative determination. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum corresponding to its molecular ion and fragmentation pattern. sums.ac.ir This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for highly confident identification. GC-MS is extremely sensitive and can be used to detect and quantify trace-level impurities in a sample. nih.gov

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm and 280 nm | |

| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | |

| Ionization Mode | Electron Ionization (EI) |

Computational Chemistry and Molecular Modeling Investigations of 1 2 Cyclohexylethyl 1h Benzimidazole

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties of 1-(2-cyclohexylethyl)-1H-benzimidazole. These studies offer a detailed understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are utilized to determine optimized molecular geometry, electronic energies, and the distribution of electrons within the molecule. niscpr.res.inresearchgate.net Studies on N-alkylated benzimidazoles have shown that the nature of the alkyl substituent can influence the electronic properties of the benzimidazole core. researchgate.netnih.govacs.org

| Calculated Property | Typical Method | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP/6-31G(d,p) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Total Energy | DFT | Indicates the relative stability of the molecule. |

| Dipole Moment | DFT | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Energies | DFT | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability. niscpr.res.in |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Function Analysis

Fukui functions are another set of descriptors derived from DFT that quantify the reactivity of different atomic sites in a molecule. semanticscholar.orgsemanticscholar.orgresearchgate.net These functions can distinguish between sites prone to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For benzimidazole systems, Fukui function analysis would likely identify the nitrogen atoms as primary sites for electrophilic attack, consistent with MEP analysis. researchgate.net

| Analysis Method | Information Provided | Predicted Reactive Sites for this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes electron density and regions of positive/negative potential. researchgate.net | Negative potential around imidazole (B134444) nitrogens (electrophilic attack); positive potential on ring hydrogens (nucleophilic attack). nih.govresearchgate.net |

| Fukui Function Analysis | Quantifies the reactivity of atomic sites for nucleophilic, electrophilic, and radical attack. semanticscholar.org | Nitrogen atoms of the imidazole ring are likely sites for electrophilic attack. |

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. spast.orguin-malang.ac.idnih.gov It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Ligand-Target Binding Site Prediction and Interaction Analysis

For this compound, molecular docking studies would involve screening the compound against a library of known biological targets to identify potential binding partners. Benzimidazole derivatives are known to interact with a variety of targets, including enzymes like HIV-1 reverse transcriptase and proteins like beta-tubulin. nih.govsemanticscholar.org

Once a putative target is identified, docking simulations can predict the specific binding site and the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my For instance, in studies of N-1 alkylated benzimidazoles binding to HIV-RT, hydrophilic interactions with residues like Lys101 and Lys103, and hydrophobic interactions with residues such as Tyr181 and Phe227, were observed. nih.gov Similar interactions could be anticipated for this compound, with the benzimidazole core potentially forming hydrogen bonds and the cyclohexylethyl group engaging in hydrophobic interactions within the binding pocket.

Assessment of Binding Affinities and Orientations

Molecular docking programs calculate a scoring function to estimate the binding affinity of the ligand to the target. spast.org This score, often expressed in kcal/mol, provides a relative measure of the binding strength. A lower binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov

For this compound, the docking results would provide a ranked list of potential binding poses, with the most favorable orientation being the one with the lowest energy score. ukm.my The binding affinity would be influenced by the complementarity of the ligand's shape and chemical properties to the binding site. The bulky cyclohexylethyl group would likely favor binding to targets with a well-defined hydrophobic pocket.

| Docking Parameter | Description | Relevance for this compound |

|---|---|---|

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target protein. nih.gov | Lower values suggest stronger binding and a more stable protein-ligand complex. |

| Binding Pose/Orientation | The predicted three-dimensional arrangement of the ligand within the binding site. | Reveals key intermolecular interactions (hydrogen bonds, hydrophobic contacts). ukm.my |

| Interacting Amino Acid Residues | Specific residues in the protein's binding site that interact with the ligand. | Provides insights into the mechanism of binding and can guide lead optimization. |

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. tandfonline.comnih.govnih.gov MD simulations provide a dynamic view of the conformational landscape of a molecule and the stability of protein-ligand complexes.

The conformational flexibility of the 2-cyclohexylethyl side chain is a key aspect that can be explored using MD simulations. nih.govmun.ca The cyclohexane (B81311) ring can adopt different conformations, such as chair and boat forms, and the ethyl linker allows for rotation, leading to a range of possible spatial arrangements of the cyclohexyl group relative to the benzimidazole core. nih.govmun.ca Understanding this conformational landscape is crucial as the bioactive conformation of the ligand may differ from its lowest energy state in solution.

When this compound is docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose. niscpr.res.inacs.orgresearchgate.net By simulating the protein-ligand complex in a solvent environment over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other. semanticscholar.orgniscpr.res.in Key metrics to analyze from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. semanticscholar.orgnih.gov

| MD Simulation Analysis | Information Obtained | Application to this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. semanticscholar.org | Assesses the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual atoms or residues. nih.gov | Identifies flexible regions of the protein upon ligand binding and the mobility of the cyclohexylethyl group. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. researchgate.net | Determines the stability and importance of specific hydrogen bonding interactions for binding. |

| Conformational Analysis | Explores the different conformations adopted by the ligand and protein during the simulation. nih.gov | Characterizes the flexibility of the cyclohexylethyl side chain and identifies the most populated conformations. |

Pharmacophore Modeling and Ligand-Based Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, representing the spatial arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For scaffolds like benzimidazole, which are considered "privileged structures" due to their ability to bind to a wide range of biological targets, pharmacophore modeling is instrumental in identifying the key interaction points responsible for their activity. nih.govplantarchives.org A pharmacophore model does not represent a real molecule but rather an abstract map of features, including hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govugm.ac.id

The generation of a pharmacophore model typically begins with a set of known active ligands. For instance, in a study of benzimidazole derivatives as Farnesoid X receptor (FXR) agonists, a series of 48 compounds was used to generate pharmacophore hypotheses. nih.govresearchgate.net The best-ranked model, designated HHHRR, consisted of three hydrophobic features and two aromatic rings, providing a 3D-QSAR model with high statistical significance (R² = 0.8974) and predictive power (Q² = 0.7559). nih.gov This model effectively maps the structural requirements for a compound to activate the FXR target. Similarly, structure-based pharmacophore models can be developed by analyzing the interactions between a ligand and its protein target from a crystal structure, defining the essential binding features within the receptor's active site. plantarchives.org

Once a robust pharmacophore model is developed and validated, it serves as a sophisticated 3D query for Ligand-Based Virtual Screening (LBVS). researchgate.netresearchgate.net LBVS is a computational technique used to search vast chemical databases, such as the ZINC15 database, for novel molecules that match the defined pharmacophoric features. nih.govjddtonline.info This approach is particularly valuable when the 3D structure of the biological target is unknown. researchgate.net The screening process filters compounds based on their 3D structural similarity to the pharmacophore query, fundamentally operating on the principle that molecules with similar structural features are likely to exhibit similar biological activities. nih.govresearchgate.net

The LBVS workflow for identifying new benzimidazole-based compounds, potentially including derivatives like this compound, involves several key steps. First, a database containing millions of compounds is screened against the pharmacophore model. nih.govjddtonline.info The resulting hits are often subjected to further filtering based on pharmacokinetic properties, such as Lipinski's rule of five, to ensure drug-likeness. nih.gov The remaining candidates are then typically advanced to molecular docking studies to predict their binding affinity and orientation within the target's active site, further refining the selection of promising compounds for synthesis and biological evaluation. nih.govnih.gov

| Pharmacophoric Feature | Abbreviation | Description | Typical Contribution from Benzimidazole Scaffold |

|---|---|---|---|

| Hydrophobic | H | A non-polar region of the molecule that can form van der Waals interactions. | Fused benzene (B151609) ring, alkyl/cycloalkyl substituents. |

| Aromatic Ring | R | A planar, cyclic, conjugated system that can engage in π-π stacking. | The benzimidazole core itself or aromatic substituents. |

| Hydrogen Bond Acceptor | A | An electronegative atom (e.g., N, O) capable of accepting a hydrogen bond. | The pyridine-type nitrogen atom in the imidazole ring. |

| Hydrogen Bond Donor | D | A hydrogen atom attached to an electronegative atom (e.g., N-H, O-H). | The pyrrole-type nitrogen (N-H) in the imidazole ring (if unsubstituted). |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters (Methodological Focus)

The failure of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles has underscored the importance of evaluating Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process. researchgate.netnih.gov In silico ADME prediction methods have become essential tools, offering rapid and cost-effective means to assess the drug-likeness of compounds like this compound before committing resources to synthesis and in vitro testing. nih.govdocumentsdelivered.com These computational approaches rely on quantitative structure-property relationship (QSPR) models, machine learning algorithms, and physicochemical principles to forecast a molecule's behavior in the human body. cambridge.org

The methodological approach to in silico ADME prediction begins with the calculation of fundamental physicochemical descriptors from the molecular structure. Key parameters include:

Molecular Weight (MW): Influences size-dependent processes like diffusion and filtration.

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. japtronline.com

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a strong predictor of membrane permeability and oral bioavailability. researchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are critical for solubility and binding interactions.

Number of Rotatable Bonds (nRotb): Relates to molecular flexibility and can impact oral bioavailability.

These basic descriptors are often used to evaluate compliance with guidelines like Lipinski's Rule of Five, which helps identify compounds with a higher probability of being orally available. plantarchives.orgresearchgate.net

Beyond these foundational properties, various computational models predict more complex pharmacokinetic behaviors. For absorption, models estimate human intestinal absorption (HIA) and permeability through cell-based surrogates like Caco-2 monolayers. nih.gov Distribution is assessed by predicting a compound's ability to cross the blood-brain barrier (BBB) and its affinity for plasma proteins like human serum albumin (HSA), as high plasma protein binding can limit the free fraction of the drug available for therapeutic action. cambridge.org

Metabolism prediction is heavily focused on interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the biotransformation of a majority of drugs. nih.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). documentsdelivered.com Inhibition of these enzymes is a major cause of adverse drug-drug interactions, making this prediction a critical step. nih.gov Web-based tools and software packages like SwissADME, pkCSM, and QikProp are widely used to perform these comprehensive ADME predictions. nih.govnih.gov

| Parameter | Category | Predicted Value/Classification | Methodological Implication |

|---|---|---|---|

| Molecular Formula | Physicochemical Properties | C15H20N2 | Basis for molecular weight calculation. |

| Molecular Weight | Physicochemical Properties | 228.33 g/mol | Complies with Lipinski's rule (<500). |

| logP (Consensus) | Lipophilicity | 3.65 | Indicates good lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | Water Solubility & Permeability | 28.68 Ų | Predicts high cell membrane permeability and oral bioavailability. |

| Hydrogen Bond Acceptors | Physicochemical Properties | 2 | Complies with Lipinski's rule (<10). |

| Hydrogen Bond Donors | Physicochemical Properties | 1 | Complies with Lipinski's rule (<5). |

| Lipinski's Rule Violations | Drug-Likeness | 0 | Suggests good potential for oral bioavailability. plantarchives.org |

| GI Absorption | Pharmacokinetics (Absorption) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Pharmacokinetics (Distribution) | Yes | Small size and lipophilicity suggest potential to cross the BBB. |

| CYP2D6 Inhibitor | Pharmacokinetics (Metabolism) | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Pharmacokinetics (Metabolism) | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

Note: The values in Table 2 are computationally predicted and are intended for illustrative purposes of the in silico methodological approach. They have not been experimentally verified.

An article on the In Vitro Biological Evaluation and Target Interaction Profiling of This compound cannot be generated at this time.

A comprehensive search of scientific literature and databases has revealed a lack of specific published research on the in vitro biological activities of the chemical compound this compound. While extensive information exists on the broader class of benzimidazole derivatives, which are known for a wide range of pharmacological activities, specific data pertaining to this particular molecule is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article covering the requested topics of High-Throughput Screening (HTS) approaches, Receptor Binding Assays, Radioligand Displacement Studies, or Enzyme Kinetics and Inhibition Mechanism Studies for this compound. Generating content on these specific areas without supporting research would result in speculation and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed scientific journals are necessary before a thorough and informative article on the biological evaluation of this specific compound can be written.

In Vitro Biological Evaluation and Target Interaction Profiling

Ion Channel Modulation Studies

Comprehensive searches of scientific literature and patent databases did not yield specific data regarding the ion channel modulation properties of 1-(2-cyclohexylethyl)-1H-benzimidazole. While the broader class of benzimidazole (B57391) derivatives has been investigated for interactions with various ion channels, no studies detailing the effects of this particular compound on specific ion channels such as sodium, potassium, calcium, or chloride channels were found. Consequently, information regarding its potential as an ion channel agonist or antagonist, its selectivity profile, or its mechanism of action on these targets is not available in the public domain.

Cell-Based Functional Assays in Non-Human Cell Lines

Specific cell-based functional assay data for this compound in non-human cell lines is not available in the reviewed literature. Methodologies for such assays are well-established for the broader benzimidazole class, often involving cytotoxicity assessments and evaluation of effects on cellular processes. However, the application of these assays to this compound has not been documented.

Investigation of Cellular Pathway Modulation

There is no available research detailing the investigation of cellular pathway modulation by this compound. Studies on other benzimidazole compounds have shown modulation of pathways such as the p53/p21/cyclin B1 and NF-κB/NLRP3/GSDMD pathways in glioblastoma cells. However, no similar investigations have been reported for this compound, leaving its impact on intracellular signaling cascades unknown.

Reporter Gene Assays and Gene Expression Profiling

No studies utilizing reporter gene assays or gene expression profiling to assess the biological activity of this compound were identified. Reporter gene assays are a common tool for screening toxicological pathways and mechanisms of action for chemical compounds. Similarly, gene expression profiling provides a broader view of the cellular response to a compound. The absence of such data for this compound means there is no information on its potential to activate or suppress specific transcriptional pathways or its broader impact on the cellular transcriptome.

Structure Activity Relationship Sar Elucidation for the Benzimidazole Derivative

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of benzimidazole (B57391) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. nih.govnih.gov SAR analyses consistently show that modifications at the N1, C2, C5, and C6 positions of the benzimidazole ring system have a profound impact on potency and selectivity. nih.govresearchgate.net

The N1-Substituent: The 1-(2-cyclohexylethyl) group is a critical determinant of the molecule's pharmacological profile. The nature of the substituent at the N1 position significantly influences the compound's interaction with biological targets.

Alkyl Chains: Studies on various N1-substituted benzimidazoles have shown that the length and character of the alkyl chain are crucial. For instance, in a series of methanesulphonamido-benzimidazoles evaluated for anti-inflammatory activity, compounds with n-hexyl, n-pentyl, and n-butyl groups at the N1 position demonstrated superior activity compared to standards like rofecoxib. mdpi.com

Cycloalkyl Groups: The presence of a cycloalkyl group, such as the cyclohexyl moiety in 1-(2-cyclohexylethyl)-1H-benzimidazole, often imparts favorable properties. The size and lipophilicity of the cyclohexyl ring can enhance binding to hydrophobic pockets in target proteins.

Other Groups: The introduction of hydrophilic groups at the N1 position has, in some cases, led to a loss of activity, underscoring the importance of lipophilicity for certain biological targets. mdpi.com

The C2-Substituent: The C2 position offers another strategic site for modification.

Attaching different aryl or alkyl groups can modulate the electronic and steric properties of the molecule, leading to varied biological outcomes. For example, substituting the C2 position with a 2-aryl group has been a strategy in the development of anticancer agents. nih.gov

Substituents on the Benzene (B151609) Ring (C5/C6):

The addition of substituents at the C5 and C6 positions can fine-tune the electronic properties and metabolic stability of the compound. The introduction of a cyano group at the 5(6) position has been shown to increase the antiproliferative activity of certain N-substituted benzimidazole-derived Schiff bases. mdpi.com Conversely, other substitutions like 5-carboxamide or sulfamoyl groups can direct the compound's activity towards different targets, such as cannabinoid receptors. nih.gov

| Position of Modification | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 | n-butyl, n-pentyl, n-hexyl | Increased anti-inflammatory activity | mdpi.com |

| N1 | Hydrophilic groups | Loss of anti-inflammatory activity | mdpi.com |

| C2 | Anacardic acid | Inhibition of COX-2 | nih.gov |

| C2 | Diarylamine | Antagonism of bradykinin (B550075) receptor | nih.gov |

| C5/C6 | Cyano group | Increased antiproliferative activity | mdpi.com |

| C5 | Fluoro or Chloro substituents | Enhanced anticandidal activity | mdpi.com |

Design Principles for Optimizing the Pharmacological Profile of this compound Analogues

Based on established SAR, several design principles can be formulated to guide the optimization of analogues of this compound for enhanced therapeutic efficacy. researchgate.netresearchgate.net

Modulating the N1-Substituent: The cyclohexylethyl group at the N1 position is a key anchor. Its optimization could involve altering the linker length (the ethyl chain) or modifying the cyclohexyl ring itself. Introducing substituents onto the cyclohexyl ring could enhance specificity or potency. The synthesis of N-substituted benzimidazoles is often achieved by reacting the benzimidazole core with a suitable alkyl or acid derivative in the presence of a base like sodium hydride. medcraveonline.com

Exploring C2-Position Diversity: The C2 position is highly amenable to diversification. Introducing small, flexible groups or larger, rigid aromatic systems can explore different binding interactions with target proteins. For example, creating hybrid molecules by linking the benzimidazole core at C2 to other pharmacologically active heterocycles like chalcones or triazoles has proven to be a successful strategy for developing potent anticancer agents. nih.govmdpi.com

Fine-Tuning the Benzene Ring: The benzene portion of the benzimidazole scaffold can be substituted to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Electron-withdrawing groups (e.g., -Cl, -F, -CN) or electron-donating groups (e.g., -OCH3) at the C5 or C6 positions can significantly alter the electronic distribution of the ring system, thereby influencing target binding and pharmacokinetic properties. mdpi.comnih.gov For instance, the presence of fluoro or chloro substituents at the C-5 position of the benzimidazole ring was found to be crucial for strong anticandidal activity in a series of benzimidazole-triazole hybrids. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy. For example, the benzimidazole ring itself is considered a structural isostere of purine (B94841) and indole, which contributes to its ability to interact with a wide range of biological receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable for predicting the activity of novel analogues before their synthesis, thereby saving time and resources. biointerfaceresearch.comnih.gov

For benzimidazole derivatives, both 2D and 3D-QSAR models have been successfully developed. researchgate.net

Model Development: A typical QSAR study involves a dataset of compounds with known biological activities. Various molecular descriptors are calculated for each compound, which quantify their physicochemical, electronic, topological, and steric properties. nih.gov Statistical methods like Multiple Linear Regression (MLR) or neural networks are then used to build a model that correlates these descriptors with the observed activity. biointerfaceresearch.com

Predictive Insights: A statistically robust QSAR model, validated through internal and external validation techniques, can predict the activity of new, unsynthesized compounds. researchgate.net For example, a 2D-QSAR model for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed excellent predictive power, with a squared correlation coefficient (R²) of 0.904. researchgate.net

Contour Map Analysis: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. These maps visualize regions around the aligned molecules where specific properties (e.g., steric bulk, positive/negative electrostatic potential, hydrophobicity) are predicted to either increase or decrease biological activity. researchgate.net These maps provide intuitive, graphical guidance for drug design, indicating where to add or remove certain functional groups to enhance potency. researchgate.net For benzimidazole-based acetylcholinesterase inhibitors, CoMFA and CoMSIA models revealed that electrostatic and hydrophobic interactions were critical for improving inhibitory activity. researchgate.net

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (Squared Correlation Coefficient) | 0.904 | Indicates a strong correlation between predicted and observed activity for the training set. |

| CCC (Concordance Correlation Coefficient) | 0.867 | Measures the agreement between predicted and observed values for the external validation set. |

| RMSE (Root Mean Square Error) | 0.08 | Represents the standard deviation of the prediction errors. |

Stereochemical Effects on Biological Activity

Stereochemistry can play a crucial role in the biological activity of chiral drugs. While specific studies on the stereoisomers of this compound are not extensively reported in the reviewed literature, general principles from related chiral benzimidazoles can be inferred.

The introduction of a chiral center, for instance, by modifying the ethyl linker or the cyclohexyl ring, would result in enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different pharmacological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions.

For example, the synthesis of (S)-2-(α-hydroxyethyl)benzimidazole, which has a stable chiral center directly attached to the heterocycle, has been reported. researchgate.net The differential activity of enantiomers often arises from one isomer having a better three-dimensional fit with the binding site of the target protein, allowing for more favorable interactions (e.g., hydrogen bonding, hydrophobic interactions), while the other isomer may bind less effectively or not at all. Therefore, if a chiral center were introduced into analogues of this compound, it would be essential to separate and evaluate the individual stereoisomers to identify the more potent and selective eutomer.

Mechanistic Investigations at the Molecular and Subcellular Levels

Elucidation of Molecular Mechanisms Underlying Biological Activity

The biological activity of benzimidazole (B57391) derivatives often stems from their ability to interfere with critical cellular processes. A common mechanism of action for some anthelmintic benzimidazoles, for instance, is the disruption of microtubule polymerization by binding to β-tubulin. This action effectively halts cell division and other microtubule-dependent functions. Other derivatives are known to act as inhibitors of specific enzymes or to interfere with nucleic acid synthesis.

To elucidate the specific molecular mechanism of 1-(2-cyclohexylethyl)-1H-benzimidazole, a series of targeted biological assays would be required. These could include:

Enzyme Inhibition Assays: Testing the compound against a panel of relevant enzymes (e.g., kinases, polymerases) to identify potential targets.

Cell-Based Pathway Analysis: Utilizing reporter gene assays or pathway-specific inhibitors to determine if the compound affects known signaling cascades.

Target Deconvolution Studies: Employing techniques such as affinity chromatography or genetic screening to identify the direct binding partners of the compound within the cell.

Without such dedicated studies, any proposed mechanism for this compound remains speculative and based on extrapolation from related compounds.

Intracellular Localization and Compartmentalization Studies in Model Cells

Understanding where a compound accumulates within a cell is crucial to deciphering its mechanism of action. The physicochemical properties of a molecule, such as its lipophilicity and charge, heavily influence its ability to cross cellular membranes and its subsequent distribution among organelles.

Standard approaches to determine subcellular localization include:

Fluorescence Microscopy: Synthesizing a fluorescently tagged version of the compound or using specific fluorescent dyes that co-localize with the compound of interest. This allows for direct visualization of its accumulation in compartments like the nucleus, mitochondria, or endoplasmic reticulum.

Subcellular Fractionation: Physically separating cellular organelles through centrifugation after treating cells with the compound. The concentration of the compound in each fraction is then quantified, typically by mass spectrometry.

No studies documenting the intracellular localization of this compound are currently available.

Proteomic and Metabolomic Profiling in Response to Compound Exposure (in vitro models)

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the changes in proteins and small-molecule metabolites within a cell upon exposure to a chemical agent. These unbiased approaches can reveal the pathways and processes perturbed by the compound, offering clues to its mechanism of action.

Proteomic Profiling: Typically involves using mass spectrometry to identify and quantify thousands of proteins from cells treated with the compound versus untreated controls. Changes in the levels of specific proteins can indicate which cellular pathways are affected.

Metabolomic Profiling: This technique analyzes the pool of endogenous metabolites (e.g., amino acids, lipids, sugars) to see how they are altered by the compound. This can highlight effects on metabolic enzymes and pathways.

Integrated analysis of proteomic and metabolomic data can provide a comprehensive view of the cellular response to a compound. doaj.orgnih.gov However, no such profiling data has been published for this compound.

The table below illustrates the type of data that would be generated from such an experiment, though it is purely hypothetical and not based on actual experimental results for this specific compound.

| Protein Target (Hypothetical) | Fold Change (Treated vs. Control) | Associated Pathway | P-value |

|---|---|---|---|

| Protein X | +2.5 | Cell Cycle Regulation | <0.01 |

| Enzyme Y | -3.1 | Glycolysis | <0.005 |

| Receptor Z | +1.8 | Signal Transduction | <0.05 |

Interaction with Specific Biological Macromolecules (e.g., DNA, RNA, Lipids)

The benzimidazole core is a well-established scaffold for designing molecules that interact with biological macromolecules. The specific nature of these interactions is dictated by the substituents on the benzimidazole ring system.

DNA Interaction: Many benzimidazole derivatives are known to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.govtpcj.org This binding can interfere with the processes of replication and transcription. The mode of binding, whether intercalation between base pairs or groove binding, can be investigated using techniques like UV-Vis spectroscopy, circular dichroism, and viscosity measurements. nih.gov

RNA Interaction: Targeting RNA with small molecules is an emerging field of research. Some benzimidazole derivatives have been shown to bind to specific RNA structures, such as internal loops, potentially modulating RNA function. nih.govnih.gov

Lipid Interaction: The interaction of small molecules with lipids can affect the properties of cell membranes, such as fluidity. nih.gov Studies with model membrane systems can reveal whether a compound inserts into the lipid bilayer and how it might alter membrane organization. nih.gov

While these interactions are characteristic of the broader benzimidazole class, specific experimental evidence detailing how this compound interacts with DNA, RNA, or lipids is currently absent from the scientific literature.

Advanced Analytical Methodologies for Preclinical Research Applications

Development of Robust Bioanalytical Methods for In Vitro Matrices

The quantification of 1-(2-cyclohexylethyl)-1H-benzimidazole in complex biological matrices is foundational to in vitro preclinical studies. The development of sensitive and specific bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a standard approach. These methods are crucial for accurately determining compound concentrations in various in vitro systems, such as microsomal incubations or cell-based assays.

Method validation is performed to ensure data integrity, with key parameters including linearity, accuracy, precision, and selectivity. While specific validation data for this compound is not publicly available, a representative set of acceptance criteria for such a method is presented in Table 1. The process generally involves protein precipitation or liquid-liquid extraction to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

Table 1: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Sub-parameter | Acceptance Criteria |

|---|---|---|

| Linearity | Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |

| 8-10 non-zero standards | ||

| Accuracy & Precision | Intra-day (n=6) | Accuracy: ±15% of nominal concentration (±20% at LLOQ) |

| Precision: ≤15% CV (≤20% at LLOQ) | ||

| Inter-day (n=6, 3 runs) | Accuracy: ±15% of nominal concentration (±20% at LLOQ) | |

| Precision: ≤15% CV (≤20% at LLOQ) | ||

| Selectivity | Blank Matrix Analysis | No significant interference at the retention time of the analyte and internal standard |

| Matrix Effect | Post-extraction Spike | CV of response in different matrix lots ≤15% |

| Recovery | Extraction Efficiency | Consistent and reproducible across the concentration range |

| Stability | Bench-top, Freeze-thaw, Post-preparative | Analyte concentration within ±15% of nominal values |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Assessment of In Vitro Metabolic Stability and Phase I/II Biotransformations

Understanding the metabolic fate of a new chemical entity is a cornerstone of early drug development. In vitro metabolic stability assays provide initial insights into a compound's susceptibility to biotransformation, which influences its pharmacokinetic profile. These assays typically utilize liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes.

For benzimidazole-based compounds, metabolic pathways can be diverse. The assessment for this compound would involve incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Following the initial stability assessment, metabolite identification studies are conducted to elucidate the biotransformation pathways. High-resolution mass spectrometry is a powerful tool for identifying potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolites. For a compound like this compound, potential metabolic hotspots could include the cyclohexyl ring and the benzimidazole (B57391) core.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Parameter | Value |

|---|---|

| Test System | Human Liver Microsomes |

| Compound Concentration | 1 µM |

| Incubation Time Points | 0, 5, 15, 30, 60 min |

| In Vitro Half-life (t½) | [Data not available] |

| Intrinsic Clearance (CLint) | [Data not available] |

| Primary Metabolites Identified | [Data not available] |

Analytical Strategies for Purity Control and Impurity Profiling in Research Batches

The chemical purity of a test compound is critical for the reliability and reproducibility of preclinical research. Analytical strategies for purity control and impurity profiling ensure that the observed biological activity is attributable to the compound of interest and not to any contaminants. High-performance liquid chromatography (HPLC) with UV detection is a common technique for determining the purity of research batches.

Impurity profiling involves the identification and characterization of any process-related impurities or degradation products. This is often achieved using LC-MS, which allows for the determination of the mass of the impurities, providing clues to their structure. The development of a stability-indicating method is also crucial to monitor the degradation of the compound under various stress conditions (e.g., acid, base, oxidation, light, heat).

Table 3: Typical Analytical Methods for Purity and Impurity Assessment

| Analytical Technique | Purpose | Key Parameters Monitored |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Peak area percentage of the main compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification and Profiling | Mass-to-charge ratio (m/z) of impurities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Chemical shifts, coupling constants |

| Forced Degradation Studies | Stability Assessment | Formation of degradation products under stress conditions |

Future Research Trajectories and Unexplored Potential of 1 2 Cyclohexylethyl 1h Benzimidazole

Opportunities for Scaffold Diversification and Lead Optimization

The inherent versatility of the benzimidazole (B57391) core provides a fertile ground for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For 1-(2-cyclohexylethyl)-1H-benzimidazole, several strategies for scaffold diversification and lead optimization can be envisioned.

Substitution on the Benzene (B151609) Ring: The benzene moiety of the benzimidazole ring is a prime target for substitution to modulate electronic and steric properties. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) at the C-4, C-5, C-6, and C-7 positions can significantly influence the compound's biological activity. nih.govnih.gov For instance, a related compound, 5-chloro-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, has demonstrated tuberculostatic activity, highlighting the potential impact of halogen substitution. mdpi.com

Modification of the Cyclohexyl Ring: The cyclohexyl group can be modified to explore its impact on target binding and lipophilicity. Introducing substituents on the cyclohexane (B81311) ring or altering its conformation could lead to improved biological profiles.

Alterations to the Ethyl Linker: The two-carbon ethyl linker between the benzimidazole nitrogen and the cyclohexyl group can also be a point of modification. Varying the length of the alkyl chain or introducing heteroatoms could influence the compound's flexibility and interaction with biological targets.

A systematic exploration of these modifications, guided by structure-activity relationship (SAR) studies, would be crucial in optimizing the therapeutic potential of this scaffold. nih.govnih.gov

Table 1: Potential Modifications for Scaffold Diversification

| Molecular Segment | Potential Modifications | Rationale |

| Benzimidazole Core | Substitution at C-2, C-4, C-5, C-6, C-7 | Modulate electronic properties, improve target binding |

| Cyclohexylethyl Moiety | Substitution on the cyclohexyl ring | Enhance lipophilicity, explore steric effects |

| Ethyl Linker | Varying chain length, introducing heteroatoms | Alter flexibility and binding interactions |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the rational design and optimization of novel therapeutic agents. ijpsjournal.com These computational approaches can be instrumental in accelerating the development of derivatives of this compound.

Predictive Modeling: Machine learning models can be trained on existing datasets of benzimidazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, rationally designed analogs. doi.orgfrontiersin.org This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. ijper.org By inputting the this compound scaffold and specifying desired biological activities and physicochemical parameters, these algorithms can propose novel derivatives with potentially superior therapeutic profiles.

Target Identification: AI can also be employed to identify potential biological targets for this compound by analyzing large biological datasets and predicting protein-ligand interactions. mdpi.com

The integration of AI and ML into the research pipeline for this compound can significantly streamline the drug discovery process, from lead identification to preclinical development.

Development of Novel Research Tools and Probes Based on the Compound Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can serve as a foundation for the development of valuable research tools and molecular probes.

Fluorescent Probes: The benzimidazole core is known to exhibit fluorescence, a property that can be harnessed to create probes for bioimaging and sensing applications. nih.govmdpi.comrsc.orgresearchgate.net By conjugating fluorophores or environmentally sensitive dyes to the this compound structure, researchers could develop probes to visualize specific biological processes or detect the presence of certain ions or molecules within cells. researchgate.net

Affinity-Based Probes: If a specific biological target for this compound is identified, the scaffold can be used to design affinity-based probes for target validation and engagement studies. This could involve attaching a reporter tag or a reactive group to the molecule to allow for the visualization or covalent labeling of the target protein.

The development of such research tools would not only advance our understanding of the biological effects of this specific compound but also contribute to the broader field of chemical biology.

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(2-cyclohexylethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of o-phenylenediamine derivatives with cyclohexylethyl-containing carbonyl precursors. Key steps include:

- Cyclohexylethyl Group Introduction : Reacting 1,2-diaminobenzene with a cyclohexylethyl aldehyde/ketone under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole core .

- Regioselectivity Control : Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) to favor N1-substitution over N3, as steric hindrance from the cyclohexylethyl group influences site selectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, confirmed via TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing hydrogen-bonding networks in this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H···N, C–H···π) with precision. Data collection involves a Bruker SMART X2S diffractometer (MoKα radiation, λ = 0.71073 Å), followed by refinement using SHELXL to model hydrogen bonds (e.g., H···S distances of 2.60–2.66 Å) .

- 1H-NMR : Detects hydrogen environments; aromatic protons appear δ 7.1–7.7 ppm, while cyclohexylethyl CH2 groups resonate at δ 1.2–2.1 ppm. Coupling constants confirm substituent orientation .

- IR Spectroscopy : Identifies N–H stretching (3395 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions in benzimidazole derivatives be resolved when multiple substituent orientations are present?

Methodological Answer:

- Disorder Modeling : Use SHELXL to refine partial occupancy sites. For example, in mixed 5-chloro/6-chloro isomers, assign occupancy ratios (e.g., 0.94:0.06) based on electron density maps .

- Restraints Application : Apply geometric restraints (e.g., SIMU, DELU) to manage thermal motion discrepancies in disordered cyclohexylethyl groups .

- Validation Tools : Cross-check using Rint (<0.072) and goodness-of-fit (S = 1.08) metrics to ensure statistical reliability .

Q. How can positional disorder in the cyclohexylethyl substituent be addressed during X-ray structure refinement?

Methodological Answer:

- Multi-Component Refinement : Split the cyclohexylethyl group into two or more conformers (e.g., major:minor = 0.927:0.073) and refine occupancy parameters iteratively .

- Hydrogen Placement : Constrain H-atoms using HFIX commands in SHELXL, with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .

- Validation : Analyze residual density peaks (Δρ < 0.44 eÅ⁻³) and Fo/Fc maps to confirm model accuracy .

Q. What strategies mitigate isomeric impurities during the synthesis of this compound?

Methodological Answer:

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to resolve isomers .

- Crystallographic Screening : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate the desired isomer .

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and adjust stoichiometry (e.g., aldehyde/diamine ratio) to suppress byproducts .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space Group | P21/n | |

| Unit Cell (Å) | a = 12.7407, b = 10.5126, c = 22.955 | |

| Z | 8 | |

| Rint | 0.072 | |

| Occupancy (Major:Minor) | 0.940:0.060 |

Q. Table 2. Synthetic Optimization Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances regioselectivity |

| Reaction Time | 6–8 hours | Minimizes byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.